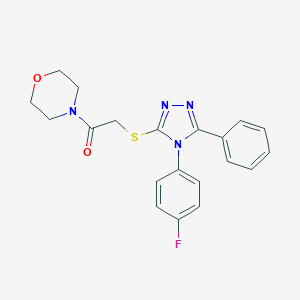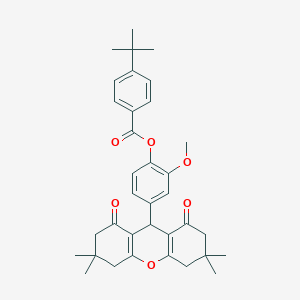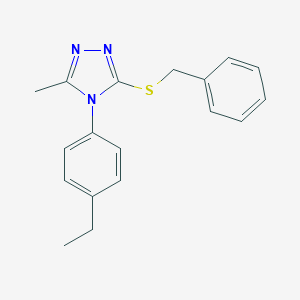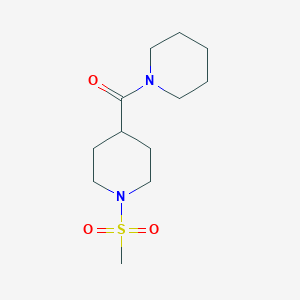
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide typically involves the S-alkylation of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(morpholin-4-yl)ethanone in an alkaline medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- 1-(4-fluorophenyl)-2-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}ethanone
Uniqueness
What sets 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide apart is its unique combination of a triazole ring with a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19FN4O2S |
|---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-6-8-17(9-7-16)25-19(15-4-2-1-3-5-15)22-23-20(25)28-14-18(26)24-10-12-27-13-11-24/h1-9H,10-14H2 |
InChI Key |
BTXDKSRCQHLEQN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B425248.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425249.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B425252.png)


![N-(4-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425257.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B425260.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425261.png)
![N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B425262.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B425263.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425267.png)

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B425269.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425270.png)
